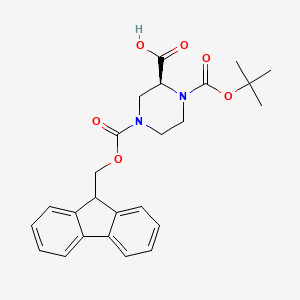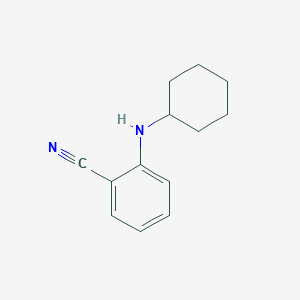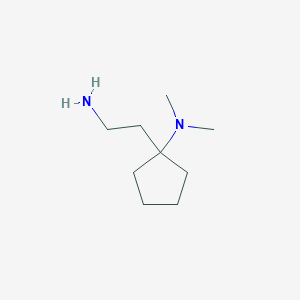
Benzoic acid, 3-(methylamino)-, methyl ester
Übersicht
Beschreibung
Benzoic acid, 3-(methylamino)-, methyl ester is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid where the carboxyl group is esterified with methanol and the amino group is methylated. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(methylamino)-, methyl ester can be achieved through several methods. One common approach involves the esterification of 3-(methylamino)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the direct amidation of methyl 3-methylbenzoate with methylamine. This reaction can be facilitated by using a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-(methylamino)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(methylamino)benzoic acid and methanol under acidic or basic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methyl group attached to the amino group can be oxidized to form corresponding N-oxide derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Substitution: Common nucleophiles for substitution reactions include halides and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used for the oxidation of the methyl group.
Major Products Formed
Hydrolysis: 3-(Methylamino)benzoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-(methylamino)-, methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and therapeutic agents due to its potential biological activity.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Analytical Chemistry: It is employed as a standard or reference compound in various analytical techniques.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-(methylamino)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(methylamino)benzoic acid, which can then interact with enzymes or receptors in biological systems. The methylamino group can also participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-amino-, methyl ester: Similar structure but with an amino group instead of a methylamino group.
Benzoic acid, 3-(acetylamino)-, methyl ester: Contains an acetylamino group instead of a methylamino group.
Uniqueness
Benzoic acid, 3-(methylamino)-, methyl ester is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
methyl 3-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAMCUXFDUNWAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447583 | |
| Record name | Methyl 3-methylaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104542-38-3 | |
| Record name | Methyl 3-methylaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)









![5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid](/img/structure/B1337764.png)



